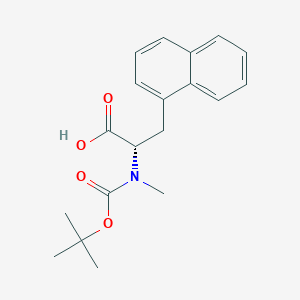

N-Boc-N-methyl-3-(1-naphthyl)-L-alanine

Description

N-Boc-N-methyl-3-(1-naphthyl)-L-alanine is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino terminus, a methyl group on the nitrogen, and a 1-naphthyl substituent at the β-carbon of the alanine backbone. Its molecular formula is C₁₈H₂₁NO₄, with a molecular weight of 315.37 g/mol (CAS: 55447-00-2) . The compound is widely used in peptide synthesis and medicinal chemistry due to its steric bulk and aromatic properties, which enhance interactions with hydrophobic binding pockets in biological targets .

Key applications include:

- Peptidomimetics: Used to design non-peptide analogs with enhanced metabolic stability and receptor selectivity .

- Antimicrobial Agents: Incorporated into linear peptidomimetics targeting Staphylococcus aureus virulence .

- GPCR Modulation: Modulates signaling in thrombin-activated receptors by influencing β-arrestin recruitment and calcium signaling .

Properties

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20(4)16(17(21)22)12-14-10-7-9-13-8-5-6-11-15(13)14/h5-11,16H,12H2,1-4H3,(H,21,22)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHINFQWVOXXDAJ-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=CC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-methyl-3-(1-naphthyl)-L-alanine typically involves several steps:

Protection of the Amino Group: The amino group of alanine is protected using a tert-butoxycarbonyl (Boc) group.

Methylation: The protected alanine undergoes methylation to introduce the N-methyl group.

Naphthyl Group Introduction: The naphthyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis.

Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

Purification Techniques: Using advanced purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions. A notable method uses oxalyl chloride in methanol at room temperature, achieving deprotection in 1–4 hours with yields up to 90% . This method is selective for the Boc group without affecting acid-labile functionalities (e.g., tert-butyl esters or aromatic rings).

Key Data :

| Substrate | Conditions | Time (h) | Yield (%) |

|---|---|---|---|

| N-Boc-1-naphthylamine | Oxalyl chloride/MeOH, RT | 0.5 | 80 |

| N-Boc-L-tryptophan | Oxalyl chloride/MeOH, RT | 3 | >95 |

The reaction proceeds via electrophilic activation of the carbonyl oxygen by oxalyl chloride, forming an intermediate that releases CO₂ and tert-butanol .

Peptide Coupling Reactions

The carboxylic acid moiety participates in peptide bond formation. HATU/DIPEA or EDC/HOBt are effective coupling agents. For example:

-

HATU-mediated coupling with N-methylmorpholine yields dipeptides with retention of stereochemistry .

-

Steric hindrance from the 1-naphthyl group necessitates extended reaction times (12–24 hours) for complete conversion .

Functionalization of the Aromatic Ring

The 1-naphthyl group undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) under controlled conditions:

-

Nitration with HNO₃/H₂SO₄ at 0°C selectively targets the α-position of the naphthalene ring .

-

Suzuki-Miyaura cross-coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) introduces substituents at the β-position .

N-Methyl Group Reactivity

The N-methyl group is inert under most conditions but can undergo quaternization with methyl iodide in DMF to form a quaternary ammonium salt . This reaction is pH-sensitive and proceeds optimally at pH 9–10 .

Chiral Resolution and Derivatization

-

Enzymatic resolution using Candida antarctica lipase B achieves >99% enantiomeric excess (ee) for the L-isomer .

-

Esterification with methanol/HCl yields the methyl ester, a precursor for solid-phase peptide synthesis .

Stability and Degradation Pathways

Scientific Research Applications

Peptide Synthesis

N-Boc-N-methyl-3-(1-naphthyl)-L-alanine serves as a crucial building block in peptide synthesis, particularly in the pharmaceutical industry. The Boc group protects the amino function during synthesis, allowing for the formation of complex peptides with enhanced stability and solubility .

Case Study:

A study demonstrated that using this compound in the synthesis of neuropeptides resulted in improved yields and purity compared to traditional methods .

Drug Development

This compound plays a vital role in developing new drugs targeting specific receptors, especially in areas such as cancer and neurological disorders. Its ability to enhance the efficacy of treatments is attributed to its structural properties that facilitate interactions with biological targets .

Data Table: Drug Development Applications

| Target Disease | Mechanism | Outcome |

|---|---|---|

| Cancer | Receptor binding | Increased therapeutic efficacy |

| Neurological Disorders | Neurotransmitter modulation | Improved symptom management |

Bioconjugation

This compound is utilized in bioconjugation processes, enabling researchers to attach biomolecules to drugs or imaging agents. This application enhances targeted delivery and minimizes side effects, making it valuable in therapeutic and diagnostic contexts .

Case Study:

Research has shown that bioconjugates formed using this compound exhibited significantly improved targeting capabilities in preclinical models of cancer therapy .

Research in Neuroscience

The compound's structure allows it to be instrumental in studying neurotransmitter interactions, contributing to the understanding of various neurological conditions. Its application extends to exploring receptor-ligand interactions, which are crucial for developing treatments for neurodegenerative diseases .

Material Science

In material science, this compound is explored for developing novel materials with specific optical or electronic properties. Its incorporation into polymer matrices has been shown to enhance material performance in advanced technology applications .

Mechanism of Action

The mechanism of action of N-Boc-N-methyl-3-(1-naphthyl)-L-alanine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It can modulate biochemical pathways, potentially affecting neurotransmitter levels or other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural or functional similarities with N-Boc-N-methyl-3-(1-naphthyl)-L-alanine:

Key Research Findings

Substitution with 2Nal restores activity similar to phenylalanine in PAR4-AP analogs, highlighting the importance of substituent orientation .

Protecting Group Impact :

- Boc vs. Fmoc : Fmoc derivatives are preferred in SPPS due to milder deprotection conditions (e.g., piperidine), whereas Boc requires strong acids like TFA .

Toxicity and Safety: No acute toxicity reported for naphthylalanine derivatives at concentrations ≤100 mg/L in Daphnia magna assays .

Biological Activity

N-Boc-N-methyl-3-(1-naphthyl)-L-alanine, also known as Boc-1Nal-OH, is a synthetic amino acid derivative that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 315.369 g/mol

- CAS Number : 55447-00-2

- PubChem CID : 7021841

This compound acts primarily as a structural analog of natural amino acids, which allows it to interfere with various biological processes. Its naphthyl group contributes to hydrophobic interactions, enhancing binding affinity to target proteins. This compound has been studied for its potential role in modulating enzyme activity, particularly in the context of cancer treatment and neuropharmacology.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

- Cell Line Studies : In vitro assays demonstrated that this compound induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. The IC values ranged from 0.5 to 5 µM, indicating a potent cytotoxic effect compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.5 | Induction of apoptosis via caspase activation |

| U-937 | 2.5 | Cell cycle arrest at G1 phase |

| HeLa | 3.0 | Inhibition of HDAC activity |

Neuropharmacological Effects

The compound has also been investigated for its neuroprotective properties. Research suggests that it may enhance synaptic plasticity and exhibit neuroprotective effects against oxidative stress in neuronal cells .

Case Studies

- Study on Apoptosis Induction : A study involving MCF-7 cells showed that treatment with this compound led to increased levels of cleaved caspase-3 and -7, markers indicative of apoptosis. Flow cytometry analysis confirmed a dose-dependent increase in apoptotic cells .

- Inhibition of Enzymatic Activity : Another study highlighted the compound's ability to inhibit histone deacetylases (HDACs), which are crucial for cancer cell proliferation. The inhibition was observed at concentrations as low as 20 nM, suggesting its potential as an HDAC inhibitor in therapeutic applications .

Safety and Toxicity

While the biological activities are promising, safety assessments are essential. Preliminary toxicity studies have shown that this compound exhibits low toxicity profiles in animal models at therapeutic doses, but further investigations are required to fully understand its safety margins .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Boc-N-methyl-3-(1-naphthyl)-L-alanine, and how can purity be ensured?

- Methodology :

- Solid-phase peptide synthesis (SPPS) is commonly used, incorporating Boc-protected intermediates to prevent undesired side reactions. The Boc group is stable under acidic conditions, enabling selective deprotection .

- Purification : Use reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA). Confirm purity (>97%) via analytical HPLC and LC-MS for mass verification .

- Critical Step : Monitor methylation efficiency (N-methylation) using to verify absence of unmodified amine protons.

Q. How is the enantiomeric purity of this compound validated?

- Methodology :

- Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers. Retention time consistency confirms stereochemical integrity .

- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with density functional theory (DFT)-calculated spectra for absolute configuration validation .

Q. What storage conditions are recommended for maintaining stability?

- Guidelines :

- Store at 0–6°C under inert gas (argon/nitrogen) to prevent Boc-group hydrolysis. Lyophilized forms are stable for >2 years at -20°C if moisture-free .

Advanced Research Questions

Q. How does the 1-naphthyl substituent influence peptide conformational stability and receptor binding?

- Structural Insights :

- The 1-naphthyl group enhances hydrophobic interactions and π-stacking in peptide side chains, stabilizing α-helical or β-sheet motifs. For example, substitution of tryptophan with 1-naphthylalanine in LHRH analogs increased agonist activity by 30% due to improved receptor binding .

- Case Study : In cholecystokinin analogs, 1-naphthylalanine (Nal1) showed higher selectivity for CCK-B receptors over CCK-A compared to 2-naphthylalanine (Nal2) .

Q. How can researchers resolve contradictions in bioactivity data between similar naphthylalanine derivatives?

- Analytical Strategies :

- Molecular Dynamics (MD) Simulations : Model peptide-receptor interactions to identify steric/electronic effects of naphthyl positional isomers (1- vs. 2-naphthyl) .

- Mutagenesis Studies : Replace 1-naphthylalanine with 2-naphthylalanine in peptide sequences and compare binding affinities via surface plasmon resonance (SPR) .

Q. What challenges arise in incorporating this compound into solid-phase synthesis, and how are they mitigated?

- Technical Challenges & Solutions :

- Steric Hindrance : The bulky 1-naphthyl group may slow coupling efficiency. Use double coupling protocols with HOBt/DIC activation and extended reaction times (2–4 hours) .

- Methylation Interference : N-methylation reduces hydrogen-bonding capacity, potentially destabilizing secondary structures. Compensate by introducing stabilizing residues (e.g., D-proline) in adjacent positions .

Critical Analysis of Contradictory Evidence

- Naphthyl Positional Isomer Effects : highlights that 1-naphthyl (Nal1) and 2-naphthyl (Nal2) substitutions in cholecystokinin analogs yield divergent receptor selectivity. This underscores the need for precise structural characterization during peptide design .

- Stereochemical Stability : notes that D-isomers of naphthylalanine derivatives (e.g., 3-(2-naphthyl)-D-alanine) require stringent chiral separation to avoid activity loss, aligning with recommendations for rigorous HPLC validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.